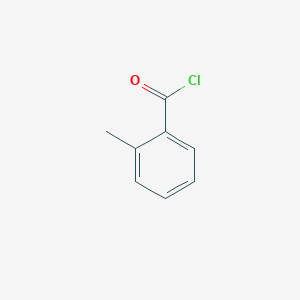
o-Toluoyl chloride
Cat. No. B044031
Key on ui cas rn:
933-88-0
M. Wt: 154.59 g/mol
InChI Key: GPZXFICWCMCQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06002043
Procedure details


81.4 g (0.6 mol) of p-toluic acid and 892 g of monochlorobenzene are introduced into the reactor and 582 g (5.9 mol) of phosgene are then added. The set pressure is adjusted to 11.2 bar relative and the reaction medium is heated. The reaction is complete after 3 hours. Analysis of the final reaction medium is carried out by gas chromatography. The level of residual acid is 0.3 mol % and the level of toluoyl chloride obtained is 99.7 mol %.



Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[CH:4][C:5](C(O)=O)=[CH:6][CH:7]=1.[C:11]([Cl:14])(Cl)=[O:12]>ClC1C=CC=CC=1>[C:2]1([CH3:1])[C:7]([C:11]([Cl:14])=[O:12])=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
81.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=CC(=CC1)C(=O)O
|
|
Name
|
|
|
Quantity
|
582 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
892 g
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
are then added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction medium is heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Analysis of the final reaction medium
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
